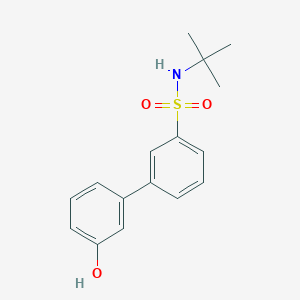
3-(3-t-Butylsulfamoylphenyl)phenol, 95%
Vue d'ensemble
Description
3-(3-t-Butylsulfamoylphenyl)phenol, 95% (3-t-BSPP) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a white crystalline solid with a melting point of 109-110 °C and is soluble in methanol, ethanol, and acetone. 3-t-BSPP is used as a reagent in organic synthesis and has been studied for its potential use in drug delivery systems.
Applications De Recherche Scientifique
3-(3-t-Butylsulfamoylphenyl)phenol, 95% has been studied for its potential use in drug delivery systems. It has been shown to be an effective carrier for the delivery of hydrophobic drugs such as paclitaxel. The compound can also be used as a prodrug, which is a drug that is inactive until it is metabolized in the body, to deliver drugs to specific sites in the body. Additionally, 3-(3-t-Butylsulfamoylphenyl)phenol, 95% has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)phenol, 95% is not yet fully understood. It is believed that the compound acts as a prodrug and is metabolized in the body to release the active drug. The compound is also thought to act as an antioxidant and anti-inflammatory agent, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that the compound can be used as a prodrug to deliver drugs to specific sites in the body. Additionally, the compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-t-Butylsulfamoylphenyl)phenol, 95% in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is soluble in a variety of solvents, making it easy to work with in the laboratory. The main limitation of using 3-(3-t-Butylsulfamoylphenyl)phenol, 95% in lab experiments is that the exact mechanism of action is not yet known.
Orientations Futures
There are a number of possible future directions for research involving 3-(3-t-Butylsulfamoylphenyl)phenol, 95%. These include further investigation into the compound’s mechanism of action, its potential use as an antioxidant and anti-inflammatory agent, and its potential use as a prodrug for the delivery of hydrophobic drugs. Additionally, further research could be conducted into the compound’s potential applications in the chemical and pharmaceutical industries.
Méthodes De Synthèse
3-(3-t-Butylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-t-butylsulfonamide with phenol in the presence of a strong base, such as potassium hydroxide. The reaction proceeds in two steps: first, the formation of an amide intermediate which is then hydrolyzed to the desired product. The reaction is typically conducted in an inert atmosphere such as a nitrogen atmosphere to prevent oxidation of the phenol. The reaction can be carried out at room temperature or at slightly elevated temperatures.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4-11,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKLBRYNONCYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171054 | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-32-7 | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)

